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Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzaldehyde

Cat. No.: B121576 Get Quote

Application Note: Synthesis of 2-Bromo-3-
hydroxybenzaldehyde
Topic: A Detailed Protocol for the Regioselective Bromination of m-Hydroxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction
2-Bromo-3-hydroxybenzaldehyde is a valuable substituted aromatic aldehyde used as a

precursor in the synthesis of various pharmaceutical and bioactive molecules. Its synthesis

typically involves the electrophilic aromatic substitution of m-hydroxybenzaldehyde. The

regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and

formyl (-CHO) groups on the benzene ring. The hydroxyl group is an activating ortho-, para-

director, while the formyl group is a deactivating meta-director. Consequently, the bromination

can lead to a mixture of isomers.[1] This protocol details a specific method for the synthesis of

2-Bromo-3-hydroxybenzaldehyde using bromine in acetic acid, catalyzed by iron powder.[2]

Reaction Scheme
The overall chemical transformation is the bromination of m-hydroxybenzaldehyde at the

position ortho to the hydroxyl group and meta to the formyl group.
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Caption: Reaction scheme for the synthesis of 2-Bromo-3-hydroxybenzaldehyde.

Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2-Bromo-3-
hydroxybenzaldehyde.[2]

Materials:

m-Hydroxybenzaldehyde (C₇H₆O₂)

Iron powder (Fe)

Sodium acetate (NaOAc)

Glacial acetic acid (CH₃COOH)

Bromine (Br₂)

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Ice
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Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle or water bath

Dropping funnel

Separatory funnel

Rotary evaporator

Apparatus for recrystallization

Filtration apparatus (e.g., Büchner funnel)

Procedure:

Reaction Setup: In a round-bottom flask, suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol),

iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid

(40 mL).[2]

Dissolution: Gently warm the suspension with stirring until a clear solution is formed.[1]

Cooling: Cool the solution to room temperature.[2]

Bromination: Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise to the

mixture over 15 minutes using a dropping funnel.[2]

Reaction: After the addition is complete, continue stirring the reaction mixture at room

temperature for 2 hours.[2]

Quenching and Extraction: Pour the reaction mixture into ice water and extract the product

with dichloromethane (3 x 50 mL).[2]
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Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[2]

Purification: Recrystallize the resulting residue from dichloromethane to yield the pure 2-
bromo-3-hydroxybenzaldehyde.[2]

Data Presentation
Quantitative data related to the reactants, product, and experimental outcomes are

summarized below.

Table 1: Physicochemical Properties of Key Compounds

Compound Molecular Formula
Molecular Weight (
g/mol )

CAS Number

m-

Hydroxybenzaldehyde
C₇H₆O₂ 122.12 100-83-4

2-Bromo-3-

hydroxybenzaldehyde
C₇H₅BrO₂ 201.02 196081-71-7[2]

Table 2: Summary of Experimental Parameters and Results

Parameter Value Reference

Mass of m-

Hydroxybenzaldehyde
5 g (0.04 mol) [2]

Mass of Iron Powder 172 mg (3 mmol) [2]

Mass of Sodium Acetate 6.72 g (0.08 mol) [2]

Reaction Time 2 hours [2]

Product Yield 2.3 g (28%) [2]

Appearance Solid [2]

Table 3: ¹H NMR Spectroscopic Data for 2-Bromo-3-hydroxybenzaldehyde

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.chemicalbook.com/synthesis/2-bromo-3-hydroxybenzaldehyde.htm
https://www.benchchem.com/product/b121576?utm_src=pdf-body
https://www.benchchem.com/product/b121576?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-bromo-3-hydroxybenzaldehyde.htm
https://www.chemicalbook.com/synthesis/2-bromo-3-hydroxybenzaldehyde.htm
https://www.chemicalbook.com/synthesis/2-bromo-3-hydroxybenzaldehyde.htm
https://www.chemicalbook.com/synthesis/2-bromo-3-hydroxybenzaldehyde.htm
https://www.chemicalbook.com/synthesis/2-bromo-3-hydroxybenzaldehyde.htm
https://www.chemicalbook.com/synthesis/2-bromo-3-hydroxybenzaldehyde.htm
https://www.chemicalbook.com/synthesis/2-bromo-3-hydroxybenzaldehyde.htm
https://www.chemicalbook.com/synthesis/2-bromo-3-hydroxybenzaldehyde.htm
https://www.benchchem.com/product/b121576?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The product was characterized by ¹H NMR spectroscopy.[2]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.30 Singlet (s) 1H Aldehyde (-CHO)

7.54-7.51 Multiplet (m) 1H Aromatic (Ar-H)

7.39-7.35 Multiplet (m) 1H Aromatic (Ar-H)

7.31-7.27 Multiplet (m) 1H Aromatic (Ar-H)

5.90 Singlet (s) 1H Hydroxyl (-OH)

Solvent: DMSO-d₆,

Frequency: 400

MHz[2]

Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
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1. Reaction Setup
(m-hydroxybenzaldehyde, Fe, NaOAc in Acetic Acid)

2. Dissolution
(Gentle Warming)

3. Bromination
(Dropwise addition of Br₂ in Acetic Acid)

4. Reaction
(Stir for 2 hours at RT)

5. Quenching
(Pour into ice water)

6. Extraction
(3x with Dichloromethane)

7. Drying & Concentration
(Dry over Na₂SO₄, concentrate via rotovap)

8. Purification
(Recrystallization from Dichloromethane)

9. Characterization
(e.g., ¹H NMR)

Final Product
(2-Bromo-3-hydroxybenzaldehyde)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2-bromo-3-hydroxybenzaldehyde.
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Discussion
The bromination of 3-hydroxybenzaldehyde can yield other isomers, notably 2-bromo-5-

hydroxybenzaldehyde.[3] The conditions outlined in this protocol, particularly the use of an iron

catalyst in acetic acid, are intended to favor the formation of the 2-bromo-3-hydroxy isomer.[1]

[2] The reported yield of 28% suggests that the formation of side products or incomplete

reaction may occur.[2] Therefore, careful purification of the crude product by recrystallization is

crucial to isolate the desired compound. The identity and purity of the final product should be

confirmed using appropriate analytical techniques, such as NMR spectroscopy and melting

point analysis.

Safety Precautions
Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine must be

performed in a well-ventilated fume hood. Wear appropriate personal protective equipment

(PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Always exercise caution when heating organic solvents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b121576#synthesis-of-2-bromo-3-
hydroxybenzaldehyde-from-m-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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